![molecular formula C14H16N2O4S3 B6513159 N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide CAS No. 932529-89-0](/img/structure/B6513159.png)
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide
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Overview
Description
This compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceutical drugs. Sulfonamides have a wide range of medicinal properties including antibiotic, antidiabetic, diuretic, and antithyroid activity .
Molecular Structure Analysis
The compound contains a tetrahydroquinoline moiety, which is a heterocyclic compound. This structure is often found in various bioactive compounds .Physical And Chemical Properties Analysis
Without specific data, I can only speculate that like most sulfonamides, this compound is likely to be stable under normal conditions, and its physical and chemical properties would largely depend on its specific structure .Scientific Research Applications
a. Anti-Inflammatory Activity: Thiophenes exhibit anti-inflammatory effects, making them potential candidates for managing inflammatory conditions . Their ability to modulate inflammatory pathways can contribute to drug development.
b. Anti-Psychotic Properties: Certain thiophene derivatives have demonstrated anti-psychotic activity. Researchers explore their use in mental health disorders, although further studies are needed .
c. Anti-Arrhythmic Effects: Thiophenes may influence cardiac arrhythmias by affecting ion channels. Investigating their impact on heart rhythm regulation is an ongoing area of research .
d. Anti-Anxiety Potential: Some thiophene-based compounds exhibit anxiolytic properties. These molecules could play a role in managing anxiety-related disorders .
e. Antifungal Activity: Thiophenes have shown antifungal efficacy against various fungal pathogens. Researchers investigate their mechanisms of action and potential clinical applications .
f. Antioxidant Properties: The compound’s antioxidant activity contributes to cellular protection against oxidative stress. Antioxidants are crucial for overall health and disease prevention .
g. Estrogen Receptor Modulation: Thiophenes may interact with estrogen receptors, impacting hormonal signaling pathways. This property could be relevant in hormone-related diseases .
h. Anti-Cancer Potential: Thiophenes exhibit anti-proliferative effects against cancer cells. Researchers explore their use as part of novel chemotherapeutic strategies .
Material Science
Beyond medicine, thiophenes find applications in material science:
a. Light-Emitting Diodes (LEDs): Thiophene-based derivatives are used in the fabrication of organic light-emitting diodes (OLEDs). Their unique electronic properties contribute to efficient light emission .
Conclusion
Mechanism of Action
Target of Action
It’s known that 1,2,3,4-tetrahydroquinoline derivatives can interact with cdk5/p25 , which is a complex formed by the calpain-mediated cleavage of the CDK5 natural precursor p35 . This complex is involved in the hyperphosphorylation of tau protein , which is implicated in numerous acute and chronic neurodegenerative diseases .
Mode of Action
Based on the known interactions of similar compounds, it could potentially inhibit the cdk5/p25 complex , thereby preventing the hyperphosphorylation of tau protein .
Biochemical Pathways
Given the potential target of this compound, it may be involved in the regulation of tau protein phosphorylation . This process is crucial in maintaining the normal function of neurons, and its dysregulation is associated with neurodegenerative diseases .
Pharmacokinetics
The pharmacokinetic behavior of similar compounds, such as thymoquinone (thq), has been studied in animal models
Result of Action
If it acts similarly to other 1,2,3,4-tetrahydroquinoline derivatives, it could potentially inhibit the cdk5/p25 complex , thereby preventing the hyperphosphorylation of tau protein . This could potentially have therapeutic effects in neurodegenerative diseases where tau protein hyperphosphorylation is a key pathological feature .
Safety and Hazards
properties
IUPAC Name |
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S3/c1-22(17,18)16-8-2-4-11-6-7-12(10-13(11)16)15-23(19,20)14-5-3-9-21-14/h3,5-7,9-10,15H,2,4,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUEBYXZQMUKEFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide |
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